molecular formula C7H4Cl2N2O4 B117732 2,4-dichloro-N-hydroxy-6-nitrobenzamide CAS No. 149697-29-0

2,4-dichloro-N-hydroxy-6-nitrobenzamide

Cat. No. B117732
M. Wt: 251.02 g/mol
InChI Key: ASHIUNGEDIJROU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-hydroxy-6-nitrobenzamide (DHNB) is a chemical compound that has been widely used in scientific research for its unique properties. DHNB is a derivative of 2,4-dinitrophenol and is commonly used in biochemical assays to measure the activity of enzymes such as glutathione reductase and peroxidases.

Mechanism Of Action

2,4-dichloro-N-hydroxy-6-nitrobenzamide is a substrate for enzymes that catalyze the reduction of nitro groups to amino groups. In the presence of these enzymes, 2,4-dichloro-N-hydroxy-6-nitrobenzamide is reduced to 2,4-dichloro-6-amino phenol, which can be easily detected using spectrophotometry. The rate of reduction of 2,4-dichloro-N-hydroxy-6-nitrobenzamide is proportional to the activity of the enzyme being studied.

Biochemical And Physiological Effects

2,4-dichloro-N-hydroxy-6-nitrobenzamide is a potent inhibitor of glutathione reductase, an enzyme that plays a key role in the regulation of cellular redox status. Inhibition of glutathione reductase by 2,4-dichloro-N-hydroxy-6-nitrobenzamide leads to an increase in the levels of oxidized glutathione and a decrease in the levels of reduced glutathione, which can lead to oxidative stress. 2,4-dichloro-N-hydroxy-6-nitrobenzamide has also been shown to induce apoptosis in cancer cells by increasing the levels of ROS.

Advantages And Limitations For Lab Experiments

2,4-dichloro-N-hydroxy-6-nitrobenzamide is a highly sensitive substrate for measuring the activity of enzymes that catalyze the reduction of nitro groups. It is also relatively easy to use and can be easily detected using spectrophotometry. However, 2,4-dichloro-N-hydroxy-6-nitrobenzamide has some limitations in lab experiments. It is a potent inhibitor of glutathione reductase, which can lead to oxidative stress and cell death. 2,4-dichloro-N-hydroxy-6-nitrobenzamide is also not specific to any particular enzyme and can be reduced by a wide range of enzymes that catalyze the reduction of nitro groups.

Future Directions

There are several future directions for research on 2,4-dichloro-N-hydroxy-6-nitrobenzamide. One area of interest is the development of more specific substrates for measuring the activity of enzymes that catalyze the reduction of nitro groups. Another area of interest is the development of 2,4-dichloro-N-hydroxy-6-nitrobenzamide analogs that are more potent inhibitors of glutathione reductase and have greater specificity for particular enzymes. Finally, 2,4-dichloro-N-hydroxy-6-nitrobenzamide could be used in combination with other compounds to develop new therapies for cancer and other diseases that are characterized by oxidative stress.

Synthesis Methods

2,4-dichloro-N-hydroxy-6-nitrobenzamide can be synthesized by reacting 2,4-dichloro-6-nitrophenol with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of a diazonium salt intermediate, which is then reduced to the final product. The yield of 2,4-dichloro-N-hydroxy-6-nitrobenzamide can be improved by using a mild reducing agent such as sodium dithionite instead of the commonly used zinc dust.

Scientific Research Applications

2,4-dichloro-N-hydroxy-6-nitrobenzamide has been widely used in scientific research as a substrate for measuring the activity of enzymes such as glutathione reductase and peroxidases. It is also used in assays to measure the production of reactive oxygen species (ROS) in cells. 2,4-dichloro-N-hydroxy-6-nitrobenzamide is particularly useful in studying the effects of oxidative stress on cells and tissues.

properties

CAS RN

149697-29-0

Product Name

2,4-dichloro-N-hydroxy-6-nitrobenzamide

Molecular Formula

C7H4Cl2N2O4

Molecular Weight

251.02 g/mol

IUPAC Name

2,4-dichloro-N-hydroxy-6-nitrobenzamide

InChI

InChI=1S/C7H4Cl2N2O4/c8-3-1-4(9)6(7(12)10-13)5(2-3)11(14)15/h1-2,13H,(H,10,12)

InChI Key

ASHIUNGEDIJROU-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)NO)Cl)Cl

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)NO)Cl)Cl

Other CAS RN

149697-29-0

synonyms

2,4-DCNPA
2,4-dichloro-6-nitrophenolamide

Origin of Product

United States

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